
Bupropion hydrobromide
Übersicht
Beschreibung
Bupropionhydrobromid ist eine Verbindung, die hauptsächlich als Antidepressivum und zur Raucherentwöhnung eingesetzt wird. Es ist ein Norepinephrin-Dopamin-Wiederaufnahmehemmer (NDRI), der bei der Behandlung von schweren depressiven Störungen, saisonalen affektiven Störungen hilft und die Raucherentwöhnung unterstützt . Bupropionhydrobromid wird unter verschiedenen Markennamen vertrieben, darunter Wellbutrin und Zyban .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Herstellung von Bupropionhydrobromid umfasst mehrere Schritte. Ein Verfahren beginnt mit m-Chlorpropiophenon als Rohstoff, der mit Natriumbromid, Schwefelsäure und Wasserstoffperoxid in einem Wasser-Halogenwasserstoff-Lösungsmittel bromiert wird, um ein Bromid-Zwischenprodukt herzustellen. Dieses Zwischenprodukt wird dann mit tert-Butylamin umgesetzt, um Bupropion zu erzeugen . Der letzte Schritt beinhaltet die Umwandlung von Bupropion in seine Hydrobromidsalzform.
Industrielle Produktionsverfahren
Die industrielle Produktion von Bupropionhydrobromid beinhaltet das Erhitzen von Bupropionhydrobromid-Kristall I oder einer Mischung aus Kristall I und Kristall II auf 150-210 °C für 0,5 bis 10 Stunden, gefolgt vom Abkühlen auf Raumtemperatur. Dieses Verfahren stellt sicher, dass der Rohstoff in die gewünschte Kristallform umgewandelt wird, ohne neue Verunreinigungen zu erzeugen .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Bupropionhydrobromid unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Natriumbromid, Schwefelsäure, Wasserstoffperoxid und tert-Butylamin . Die Bedingungen umfassen typischerweise kontrollierte Temperaturen und spezifische Lösungsmittel, um die gewünschten Reaktionswege zu gewährleisten.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Bupropion und seine Hydrobromidsalzform. Während des Abbaus kann Bupropion Metaboliten wie Hydroxybupropion, Threohydrobupropion und Erythrohydrobupropion bilden .
Wissenschaftliche Forschungsanwendungen
Major Depressive Disorder (MDD)
Bupropion hydrobromide is primarily indicated for the treatment of major depressive disorder. It works by modulating neurotransmitters such as norepinephrine and dopamine, which are critical in regulating mood.
Seasonal Affective Disorder (SAD)
This compound is also effective in treating seasonal affective disorder, providing relief from depressive symptoms during specific seasons, typically winter.
Smoking Cessation
Bupropion is prescribed to assist individuals in quitting smoking. It reduces withdrawal symptoms and cravings associated with nicotine dependence.
Off-Label Uses
This compound has several off-label applications:
- Attention-Deficit/Hyperactivity Disorder (ADHD) : It is used to manage ADHD, particularly in adults with comorbid bipolar disorder to avoid mood destabilization caused by traditional stimulant medications .
- Antidepressant-Induced Sexual Dysfunction : Some studies suggest it can alleviate sexual side effects caused by other antidepressants .
- Weight Management : In combination with naltrexone, it is used for weight loss management .
- Cocaine Use Disorder : Although not effective for cocaine dependence, it shows promise in reducing cravings associated with stimulant use disorders .
Case of Bupropion-Induced Leukopenia
A case study documented a 33-year-old woman who developed leukopenia after starting this compound for depression and smoking cessation. Her white blood cell count dropped significantly during treatment but returned to normal after discontinuation. This highlights the need for monitoring blood counts in patients on bupropion .
Bupropion Poisoning
A series of cases investigated the toxicity of bupropion in instances of overdose. Symptoms included seizures and hypertension, emphasizing the importance of dosage regulation and patient education regarding potential risks associated with misuse .
Pharmacological Mechanism
Bupropion's mechanism involves inhibiting the reuptake of norepinephrine and dopamine, leading to increased concentrations of these neurotransmitters in the synaptic cleft, which helps improve mood and reduce cravings .
Data Table: Summary of Applications
Application | Indication Type | Notes |
---|---|---|
Major Depressive Disorder | Approved | Effective in improving depressive symptoms |
Seasonal Affective Disorder | Approved | Alleviates seasonal depressive episodes |
Smoking Cessation | Approved | Reduces withdrawal symptoms; aids quitting |
Attention-Deficit/Hyperactivity Disorder | Off-label | Used to manage ADHD without destabilizing mood |
Antidepressant-Induced Sexual Dysfunction | Off-label | Can mitigate sexual side effects from other antidepressants |
Weight Management | Off-label | Used in combination with naltrexone for obesity treatment |
Cocaine Use Disorder | Off-label | Shows promise in reducing cravings |
Wirkmechanismus
Bupropion hydrobromide exerts its effects by inhibiting the reuptake of norepinephrine and dopamine, thereby increasing their levels in the synaptic cleft and prolonging their action within the neuronal synapse . It binds to the norepinephrine transporter (NET) and the dopamine transporter (DAT), which are its primary molecular targets . Additionally, bupropion acts as an antagonist of several nicotinic acetylcholine receptors, contributing to its effectiveness in smoking cessation .
Vergleich Mit ähnlichen Verbindungen
Bupropionhydrobromid ist im Vergleich zu anderen Antidepressiva einzigartig, da es keine serotonergen Wirkungen hat und nur minimale Auswirkungen auf Histamin- oder Adrenalinrezeptoren hat . Dies führt zu einem tolerableren Nebenwirkungsprofil mit einem geringeren Risiko für sexuelle Funktionsstörungen, Sedierung und Gewichtszunahme im Vergleich zu selektiven Serotonin-Wiederaufnahmehemmern (SSRIs) und trizyklischen Antidepressiva (TCAs) .
Ähnliche Verbindungen
Duloxetin (Cymbalta): Ein Serotonin-Noradrenalin-Wiederaufnahmehemmer (SNRI), der bei Depressionen und Angstzuständen eingesetzt wird.
Sertralin (Zoloft): Ein selektiver Serotonin-Wiederaufnahmehemmer (SSRI), der bei Depressionen, Angstzuständen und anderen affektiven Störungen eingesetzt wird.
Venlafaxin (Effexor): Ein weiterer SNRI, der bei Depressionen und Angstzuständen eingesetzt wird.
Bupropionhydrobromid zeichnet sich durch seinen einzigartigen Wirkmechanismus und sein günstiges Nebenwirkungsprofil aus, was es zu einer wertvollen Option für Patienten macht, die nicht gut auf andere Antidepressiva ansprechen.
Biologische Aktivität
Bupropion hydrobromide (HBr) is a novel formulation of the well-known antidepressant bupropion, primarily used for the treatment of major depressive disorder (MDD) and for smoking cessation. This article delves into the biological activity of bupropion HBr, highlighting its pharmacological mechanisms, efficacy, safety profile, and comparative studies with other formulations.
Bupropion acts primarily as a dual norepinephrine and dopamine reuptake inhibitor (NDRI) . Research indicates that it inhibits the reuptake of norepinephrine and dopamine without significantly affecting serotonin levels. This unique profile differentiates bupropion from other antidepressants, particularly selective serotonin reuptake inhibitors (SSRIs) and tricyclic antidepressants (TCAs) .
Key Findings:
- Dopamine and Norepinephrine Inhibition : Bupropion and its metabolites show a higher potency at dopamine transporters compared to norepinephrine transporters. The inhibition constants (Ki) for these transporters are approximately 1.4 µM for norepinephrine and 2.8 µM for dopamine .
- Minimal Serotonergic Activity : At clinically relevant concentrations, bupropion does not significantly inhibit serotonin reuptake, which is a common side effect of many other antidepressants .
Pharmacokinetics
Bupropion HBr has a favorable pharmacokinetic profile, with a high brain-to-plasma ratio that allows effective neurotransmitter modulation throughout its dosing interval. Studies show that brain concentrations remain above the 50% inhibitory concentration (IC50) for dopamine and norepinephrine transporters during typical dosing periods .
Case Studies and Meta-Analyses
A systematic review identified various studies comparing bupropion HBr to other formulations such as bupropion hydrochloride (HCl). Notably:
- Seizure Risk : Animal studies suggest that bupropion HBr has a significantly lower potential to induce seizures compared to bupropion HCl . For instance, in rodent models, the incidence of seizures was markedly lower with bupropion HBr at equivalent doses .
- Effectiveness : In clinical trials, bupropion HBr demonstrated comparable efficacy in reducing depressive symptoms as measured by standardized scales like the Montgomery-Åsberg Depression Rating Scale (MADRS) .
Study | Dose | Efficacy Measure | Results |
---|---|---|---|
Koshino et al. (2013) | 150 mg | MADRS | 52% response rate |
Lineberry et al. (1990) | 300 mg | HAM-D-21 | 64.6% response rate |
Reimherr et al. (1998) | 150 mg | HAM-D-17 | Significant reduction in scores |
Safety Profile
While generally well-tolerated, bupropion HBr can cause side effects similar to those associated with other formulations of bupropion:
- Leukopenia : A case report highlighted a probable link between bupropion HCl and leukopenia, raising concerns about idiosyncratic reactions . This emphasizes the need for monitoring blood counts during treatment.
- Seizure Risk : As noted earlier, the risk of seizures is lower with the HBr formulation compared to HCl, making it a potentially safer option for patients with seizure disorders .
Eigenschaften
IUPAC Name |
2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-one;hydrobromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO.BrH/c1-9(15-13(2,3)4)12(16)10-6-5-7-11(14)8-10;/h5-9,15H,1-4H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSTCENNATOVXKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC(=CC=C1)Cl)NC(C)(C)C.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20920317 | |
Record name | 2-(tert-Butylamino)-1-(3-chlorophenyl)propan-1-one--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20920317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
905818-69-1 | |
Record name | Bupropion hydrobromide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=905818-69-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bupropion hydrobromide [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0905818691 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(tert-Butylamino)-1-(3-chlorophenyl)propan-1-one--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20920317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BUPROPION HYDROBROMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E70G3G5863 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.